4-chlorooxane-4-carbonitrile
Description
4-Chlorooxane-4-carbonitrile is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted with a chlorine atom and a nitrile group at the 4-position. The chlorine substituent likely enhances electrophilicity and influences reactivity in substitution or coupling reactions, while the nitrile group offers versatility in further functionalization (e.g., hydrolysis to carboxylic acids or reduction to amines). This compound is hypothesized to serve as a precursor in medicinal chemistry or materials science, though its specific applications require further research .
Properties
CAS No. |
99338-30-4 |
|---|---|
Molecular Formula |
C6H8ClNO |
Molecular Weight |
145.6 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the reaction of 4-hydroxyoxane with thionyl chloride to form 4-chlorooxane, which is then treated with sodium cyanide to introduce the nitrile group .
Industrial Production Methods: In industrial settings, the production of 4-chlorooxane-4-carbonitrile may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-Chlorooxane-4-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The oxane ring can be oxidized to form lactones or other oxygenated derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products:
Substitution: Amino or thio derivatives.
Reduction: Amines.
Oxidation: Lactones or other oxygenated compounds.
Scientific Research Applications
4-Chlorooxane-4-carbonitrile finds applications in various fields due to its unique properties:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the development of bioactive compounds and enzyme inhibitors.
Medicine: It plays a role in the synthesis of potential drug candidates and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chlorooxane-4-carbonitrile depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The nitrile group can interact with nucleophilic residues in the enzyme, leading to inhibition. In chemical reactions, the chlorine atom and nitrile group provide reactive sites for further functionalization .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares 4-chlorooxane-4-carbonitrile with structurally related oxane-carbonitrile derivatives and other chloro-substituted nitriles:
Notes:
- Molar Mass Calculation : For this compound, derived from oxane (C₅H₁₀O) with substitutions (Cl: +34.45, CN: +26.02; adjustment for hydrogen loss).
- Hazard Profiles: Chlorinated nitriles (e.g., 4-chloroquinoline-8-carbonitrile ) often exhibit hazards such as acute toxicity (H302), skin irritation (H315), and respiratory sensitization (H335). These risks likely extend to this compound by analogy.
Key Comparative Insights
Substituent Effects on Reactivity :
- Electron-Withdrawing Groups : The chloro substituent in this compound increases electrophilicity compared to methoxy derivatives (e.g., 4-methoxyoxane-4-carbonitrile ), making it more reactive in nucleophilic substitutions.
- Aromatic vs. Aliphatic Systems : The trifluoromethyl-benzyl derivative demonstrates enhanced lipophilicity and metabolic stability compared to aliphatic chloro analogs, aligning with trends in medicinal chemistry.
Safety and Handling: Chlorinated nitriles generally require stringent safety protocols. For example, 1-chloroisoquinoline-4-carbonitrile and 4-chloroquinoline-8-carbonitrile are classified under H302 (harmful if swallowed), suggesting similar precautions for this compound.
Synthetic Utility: The nitrile group in oxane derivatives enables versatile transformations (e.g., cycloadditions, reductions), while chloro substituents facilitate cross-coupling reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
